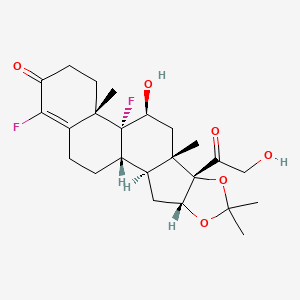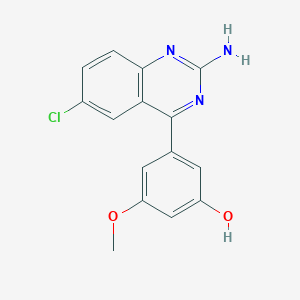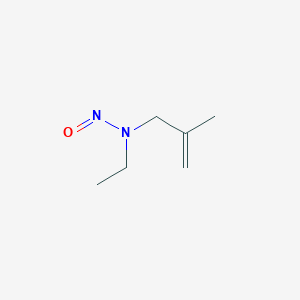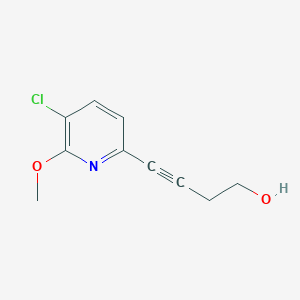
3-(3-Amino-3-carboxypropyl)pseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-3-carboxypropyl)pseudouridine is a modified nucleoside derived from uridine, one of the four basic components of RNA. This compound is a metabolite of uridine and is widely distributed in nature. It plays a critical role in the stability and function of transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) by contributing to the structural integrity and proper functioning of these molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process typically requires the use of specific enzymes, such as tRNA aminocarboxypropyltransferase, which catalyzes the transfer of the amino-carboxypropyl group to uridine in the presence of S-adenosylmethionine .
Industrial Production Methods
Industrial production methods for 3-(3-Amino-3-carboxypropyl)pseudouridine are not extensively documented. the process likely involves the large-scale synthesis of uridine derivatives followed by enzymatic modification to introduce the amino-carboxypropyl group. The use of recombinant enzymes and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-3-carboxypropyl)pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxypropyl groups can participate in substitution reactions with other chemical entities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties. These derivatives are often used in further research and applications .
Applications De Recherche Scientifique
3-(3-Amino-3-carboxypropyl)pseudouridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Mécanisme D'action
The mechanism of action of 3-(3-Amino-3-carboxypropyl)pseudouridine involves its incorporation into tRNAs and rRNAs, where it contributes to the stability and proper functioning of these molecules. The compound interacts with other nucleotides and proteins to stabilize the tertiary structure of RNA, ensuring accurate and efficient translation during protein synthesis . The molecular targets and pathways involved include the ribosome and various RNA-modifying enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Amino-3-carboxypropyl)uridine: A similar compound with a uridine base instead of pseudouridine.
1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine: A derivative with an additional methyl group.
2’-O-Methylguanosine: Another modified nucleoside with different functional groups
Uniqueness
3-(3-Amino-3-carboxypropyl)pseudouridine is unique due to its specific modification, which provides enhanced stability and functionality to RNA molecules. Its presence in both tRNAs and rRNAs highlights its critical role in maintaining the structural integrity and proper functioning of these essential biomolecules .
Propriétés
Formule moléculaire |
C13H19N3O8 |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
2-amino-4-[5-[(2S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H19N3O8/c14-6(12(21)22)1-2-16-11(20)5(3-15-13(16)23)10-9(19)8(18)7(4-17)24-10/h3,6-10,17-19H,1-2,4,14H2,(H,15,23)(H,21,22)/t6?,7-,8?,9?,10+/m1/s1 |
Clé InChI |
ZHENYVBBFCVMEV-LWWMSWIRSA-N |
SMILES isomérique |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)[C@H]2C(C([C@H](O2)CO)O)O |
SMILES canonique |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


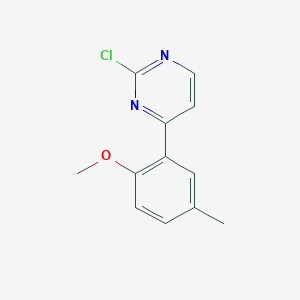
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
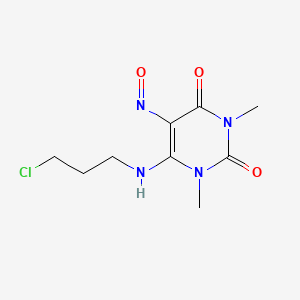




![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
